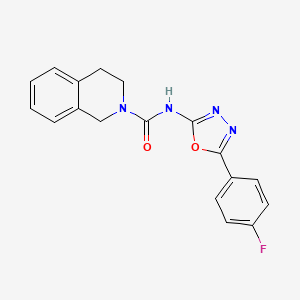

1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

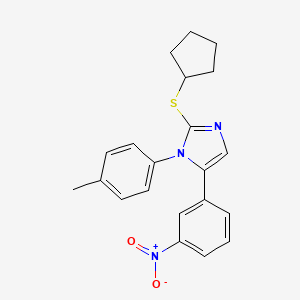

The compound “1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . This particular compound has a methoxybenzyl group attached at the 1-position and an amine group at the 4-position of the benzimidazole ring. It also has two methyl groups at the 5 and 6 positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole core, the methoxybenzyl group at the 1-position, and the amine group at the 4-position . The two methyl groups at the 5 and 6 positions would add to the overall bulkiness of the molecule .

Chemical Reactions Analysis

Benzimidazoles, in general, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and the nitrogen atoms in the imidazole ring can donate electron pairs to metal ions . The amine group at the 4-position could potentially be protonated under acidic conditions or form amides with carboxylic acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring could contribute to its aromaticity and stability . The methoxybenzyl and amine groups, along with the two methyl groups, could influence its solubility, reactivity, and other properties .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has focused on the efficient synthesis of benzimidazole derivatives, including methods for creating highly substituted compounds with potential applications in medicinal chemistry and materials science. For instance, Cobo et al. (2018) developed a concise synthesis for 6-benzimidazolyl-5-nitrosopyrimidines, showcasing a method that could be applied to the synthesis of structurally related compounds, including "1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine" (Cobo et al., 2018).

Biological Activities

Benzimidazole derivatives have been widely studied for their antibacterial and antifungal activities. For example, Vlaović et al. (1992) synthesized 1,2-diaminobenzimidazoles and explored their antibacterial and antifungal activities, demonstrating the potential for benzimidazole derivatives in developing new antimicrobial agents (Vlaović et al., 1992). Similarly, Patil et al. (2010) investigated the cytotoxicity and antibacterial studies of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes, highlighting the antimicrobial potential of these complexes (Patil et al., 2010).

Material Science and Other Applications

The synthesis of benzimidazole derivatives extends to applications in material science, such as the development of fluorescent materials and surfactants. Rangnekar and Rajadhyaksha (1986) synthesized oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and studied their fluorescent properties, indicating the potential use of these compounds in fluorescent applications and as whitening agents for textiles (Rangnekar & Rajadhyaksha, 1986).

Mécanisme D'action

Target of Action

The primary target of the compound 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are neurotransmitters that play a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

This compound interacts with FAAH in a time-dependent and dose-dependent manner . It inhibits the activity of FAAH, leading to an increase in the levels of endocannabinoids . The inhibition of FAAH by this compound is likely irreversible or slowly reversible .

Biochemical Pathways

By inhibiting FAAH, this compound affects the endocannabinoid system . This system includes endocannabinoids and their receptors, which are involved in a variety of physiological processes. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can then bind to their receptors and exert their effects .

Pharmacokinetics

The compound’s interaction with faah suggests that it can reach its target in the body

Result of Action

The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids . This can result in various molecular and cellular effects, depending on the specific endocannabinoids that are increased and the receptors they bind to. For example, some endocannabinoids are known to have analgesic, anti-inflammatory, or neuroprotective effects .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides . The interaction with FAAH is time-dependent and dose-dependent, suggesting that this compound may act as an inhibitor of this enzyme, potentially modulating the levels of fatty acid amides in the body .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of c-Jun N-terminal kinases (JNK) and cyclooxygenase-2 (COX-2), which are key players in inflammatory responses and cellular stress pathways . By inhibiting these pathways, this compound can potentially reduce inflammation and protect cells from stress-induced damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of FAAH, inhibiting its activity and preventing the breakdown of fatty acid amides . This inhibition leads to an increase in the levels of these signaling molecules, which can have various physiological effects. Additionally, the compound’s interaction with JNK and COX-2 involves the inhibition of their enzymatic activity, thereby modulating the downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of FAAH and modulation of inflammatory pathways, suggesting potential therapeutic applications for chronic conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits FAAH and reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances . These findings highlight the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites have been identified and characterized, providing insights into its metabolic fate and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and brain . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins .

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments, including the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of the compound is crucial for its activity, as it allows for specific interactions with target enzymes and proteins .

Propriétés

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-11-7-15-17(16(18)12(11)2)19-10-20(15)9-13-5-4-6-14(8-13)21-3/h4-8,10H,9,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJRFPWZOPTSQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)N)N=CN2CC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2572707.png)

![3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B2572711.png)

![ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![1-[4-({6-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone](/img/structure/B2572715.png)

![N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2572717.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2572718.png)

![[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2572719.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2572721.png)

![[(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate](/img/structure/B2572722.png)